(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
(2R)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPJNKVYZLCEP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine Intermediates with Carbonyl Compounds
The imidazo[2,1-b]thiazole core is typically constructed via sequential cyclization. A foundational approach involves reacting 2-aminothiazole derivatives with carbonyl-containing reagents. For example, ethyl-2-aminothiazole-4-carboxylate undergoes cyclization with phenacyl bromides in ethanol under reflux to form intermediates with the fused imidazo-thiazole system . Subsequent hydrolysis with lithium hydroxide yields carboxylic acid derivatives, which are coupled with sulfonyl piperazines via EDCI/HOBt-mediated amide formation .
Key considerations:
-
Solvent and temperature : Ethanol or ethyl acetate under reflux (70–80°C) optimizes ring closure .
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Catalysts : Triethylamine facilitates deprotonation, enhancing nucleophilic attack during cyclization .
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Yield : Reported yields for analogous imidazo[2,1-b]thiazoles range from 55% to 79% .
Asymmetric Catalysis for Stereocontrol
Introducing the tert-butyl group with (R)-configuration necessitates chiral induction. Asymmetric Mannich reactions using (S)-N-tert-butanesulfinyl trifluoroacetaldimine as a chiral auxiliary achieve >99:1 diastereomeric ratio (dr) . The tert-butanesulfinyl group directs nucleophilic addition to the imine, followed by acidic cleavage to yield enantiomerically pure amines.
Mechanistic insights :
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The sulfinyl group’s steric bulk biases nucleophile approach, favoring the (R)-configured product .
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Trifluoroacetaldimine enhances electrophilicity, accelerating imine formation .
One-Pot Synthesis via Copper-Catalyzed Cyclization
A streamlined one-pot method employs Cu(OAc)₂ and phenyliodine bis(trifluoroacetate) (PIFA) to assemble the benzimidazo[2,1-b]thiazoline scaffold . Propargylic amines react with aryl isothiocyanates, undergoing addition, cyclization, and oxidative coupling.
Reaction conditions :
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Catalysts : Cu(OAc)₂ (10 mol%) and PIFA (2 equiv) at room temperature .
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Scope : Tolerates electron-donating and withdrawing substituents on the aryl group .
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Post-modification : Oxidation with DDQ converts thiazolines to thiazoles .
tert-Butyl Group Introduction via Alkylation
The tert-butyl moiety is introduced via alkylation of a pre-formed imidazo[2,1-b]thiazole intermediate. tert-Butyl halides (e.g., tert-butyl bromide) react with the secondary amine of the dihydrothiazole under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 72 |
| Solvent | DMF | 68 |
| Temperature | 60°C | 75 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diamine cyclization | High functional group tolerance | Multi-step, moderate yields | 55–79 |
| Asymmetric catalysis | Excellent stereoselectivity (>99:1) | Requires chiral auxiliaries | 60–75 |
| One-pot synthesis | Rapid, fewer purification steps | Limited to specific substrates | 65–85 |
| Alkylation | Direct tert-butyl introduction | Competing elimination reactions | 68–75 |
Structural Confirmation and Characterization
Post-synthetic validation is critical. X-ray crystallography of related thiazole derivatives confirms planar geometries and cissoid configurations around exocyclic C=N bonds . For example, compound (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole exhibits a dihedral angle of 6.37° between thiazole and aryl rings . NMR (¹H, ¹³C) and mass spectrometry further corroborate molecular integrity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Varies by solvent |
| Storage | Room temperature recommended |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in human breast cancer cells by activating specific signaling pathways .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole was conducted using MCF-7 breast cancer cells. The results indicated that the compound inhibits cell cycle progression at the G0/G1 phase and promotes apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole was tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections .
Case Study 3: Neuroprotection in Cellular Models
Research focused on the neuroprotective effects of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole utilized SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The findings revealed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its therapeutic potential in neurodegenerative disease contexts .
Mechanism of Action
The mechanism of action of ®-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[2,1-b]thiazole Derivatives
Physicochemical Properties
Table 2: Physical and Stability Data
Biological Activity
(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound includes a thiazole and imidazole ring system, which is crucial for its biological activity.
- IUPAC Name : (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- Molecular Formula : C13H16N2S
- Molecular Weight : 232.35 g/mol
- CAS Number : 1899061-68-7
- Purity : 97%
Biological Activity Overview
The biological activities of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole have been explored in various studies. These include:
- Antimicrobial Activity : Compounds in the imidazo[2,1-b]thiazole class have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogens .
- Antiviral Activity : Some studies indicate that related compounds exhibit antiviral properties against viruses such as Coxsackie B4 and Feline herpes virus . The unique structure of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole may enhance its interaction with viral targets.
- Anticancer Properties : Research has suggested that derivatives of imidazo[2,1-b]thiazole may possess anticancer activity against various cancer cell lines. The presence of the bulky tert-butyl group can influence its solubility and bioavailability, potentially enhancing its therapeutic effects .
Structure-Activity Relationship (SAR)
The structure of (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole plays a pivotal role in its biological activity:
- The tert-butyl group enhances lipophilicity and may improve cell membrane permeability.
- The chiral center at the 2-position can significantly affect the compound's biological interactions and efficacy.
Table 1: Comparison of Biological Activities
Case Study 1: Antitubercular Activity
A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitubercular activity using the Microplate Alamar Blue Assay. Compounds similar to (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole showed promising results against Mycobacterium tuberculosis .
Case Study 2: Antiviral Properties
Research on various imidazo[2,1-b]thiazole derivatives highlighted their potential against viral infections. One study demonstrated that certain derivatives effectively inhibited the replication of Coxsackie B4 virus in vitro . This suggests that (R)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole could be a candidate for further antiviral drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for producing (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole with high enantiomeric purity?
- Answer : A solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅/CH₃SO₃H) enables efficient cyclization of precursors into imidazo[2,1-b]thiazole derivatives. Yields range from 90–96% with high selectivity. Key steps include refluxing at 80–100°C for 2–4 hours, monitored via TLC (silica gel, UV detection). Chiral resolution or asymmetric catalysis may be required to achieve enantiomeric purity . Alternative methods involve FeCl₃/ZnI₂-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketones, yielding fused derivatives under mild conditions (60°C, 12 h) .
Q. How can researchers validate the structural integrity of synthesized (R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives?
- Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm stereochemistry and substituent positioning via ¹H/¹³C-NMR, focusing on tert-butyl group signals (δ ~1.3–1.5 ppm for CH₃) and dihydrothiazole protons (δ 3.5–4.5 ppm) .
- Mass spectrometry : Verify molecular weight and fragmentation patterns using ESI-MS or HRMS .
- X-ray crystallography : Resolve absolute configuration for enantiopure compounds .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer : Screen against:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv) or non-tuberculous mycobacteria (NTMs) using microplate Alamar Blue assays .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2 for hepatic cancer) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for 15-lipoxygenase (15-LOX) or acetylcholinesterase (AChE) inhibition, comparing to standard inhibitors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Answer :
- Modify substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 5 or 6 of the benzo[d]imidazo[2,1-b]thiazole core to assess impact on bioactivity .
- Evaluate stereochemistry : Compare (R)- and (S)-enantiomers in biological assays to determine enantioselectivity .
- Hybridization : Conjugate with triazole or thiadiazole moieties to enhance solubility or target affinity .
Q. What computational strategies are effective for predicting pharmacokinetics and target binding?
- Answer :
- ADMET prediction : Use SwissADME or QikProp to assess drug-likeness (Lipinski’s Rule of Five, Veber’s parameters). The compound’s low molecular weight (<500 Da) and moderate logP (~2–3) suggest oral bioavailability .
- Molecular docking : Perform docking simulations (AutoDock Vina, Schrödinger) against targets like Glypican-3 (GPC-3) or pantothenate synthetase (MtPS). Prioritize compounds with binding energies < −8 kcal/mol and hydrogen bonds to catalytic residues .
Q. How should contradictory data in biological assays be resolved?
- Answer :
- Reproducibility checks : Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) or enzyme batches.
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, if a derivative shows antitumor activity but poor 15-LOX inhibition, explore off-target effects via proteome profiling .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences (p < 0.05) in dose-response curves .
Methodological Challenges
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Answer :
- Optimize reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 70°C, 5 h vs. 24 h conventional heating) .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization .
- Workup improvements : Purify intermediates via column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How can aqueous solubility be enhanced without compromising bioactivity?
- Answer :
- Prodrug design : Introduce phosphate or PEGylated groups at the thiazole nitrogen to increase hydrophilicity .
- Co-crystallization : Formulate with cyclodextrins (e.g., β-CD) or co-solvents (DMSO/PBS) for in vivo studies .
Data Presentation
Table 1 : Representative Biological Activities of Imidazo[2,1-b]thiazole Derivatives
Figure 1 : Proposed binding pose of (R)-2-(tert-Butyl)... in GPC-3 active site (PDB: 1UZY), showing hydrogen bonds with Arg⁴⁵⁷ and hydrophobic interactions with tert-butyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
